Cas no 1803687-53-7 (4-Bromo-5-chloro-2-(difluoromethyl)-3-fluoropyridine)
4-Bromo-5-chloro-2-(difluoromethyl)-3-fluoropyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-5-chloro-2-(difluoromethyl)-3-fluoropyridine
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- Inchi: 1S/C6H2BrClF3N/c7-3-2(8)1-12-5(4(3)9)6(10)11/h1,6H
- InChI Key: QWBOSRMGNKOZDJ-UHFFFAOYSA-N
- SMILES: BrC1C(=CN=C(C(F)F)C=1F)Cl
Computed Properties
- Exact Mass: 258.901
- Monoisotopic Mass: 258.901
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 12.9
4-Bromo-5-chloro-2-(difluoromethyl)-3-fluoropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029063452-1g |
4-Bromo-5-chloro-2-(difluoromethyl)-3-fluoropyridine |
1803687-53-7 | 97% | 1g |
$1,504.90 | 2022-04-02 |
4-Bromo-5-chloro-2-(difluoromethyl)-3-fluoropyridine Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 4-Bromo-5-chloro-2-(difluoromethyl)-3-fluoropyridine
Research Brief on 4-Bromo-5-chloro-2-(difluoromethyl)-3-fluoropyridine (CAS: 1803687-53-7)
4-Bromo-5-chloro-2-(difluoromethyl)-3-fluoropyridine (CAS: 1803687-53-7) is a halogenated pyridine derivative that has garnered significant attention in the field of medicinal chemistry and agrochemical research. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of novel pharmaceuticals and crop protection agents. Recent studies have highlighted its utility in constructing complex heterocyclic frameworks, owing to its unique reactivity profile and the strategic placement of halogen substituents.
In the pharmaceutical sector, this compound has been explored as a building block for kinase inhibitors, which are pivotal in targeting cancer and inflammatory diseases. The presence of multiple halogen atoms and a difluoromethyl group enhances its ability to participate in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, facilitating the rapid assembly of diverse molecular architectures. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its application in synthesizing potent EGFR inhibitors, showcasing its versatility in drug discovery.
From an agrochemical perspective, 4-Bromo-5-chloro-2-(difluoromethyl)-3-fluoropyridine has been utilized in the development of next-generation fungicides. Its structural features contribute to improved binding affinity and metabolic stability, addressing resistance issues observed in conventional fungicides. Research conducted by Bayer CropScience in 2022 revealed that derivatives of this compound exhibited remarkable efficacy against Fusarium species, a major threat to global food security.
The synthesis of 4-Bromo-5-chloro-2-(difluoromethyl)-3-fluoropyridine typically involves multi-step halogenation and fluorination processes, with recent advancements focusing on greener methodologies. A 2023 publication in Organic Process Research & Development highlighted a catalytic fluorination approach using HF-pyridine complexes, which significantly reduced waste generation while maintaining high yields (>85%). This aligns with the growing emphasis on sustainable chemistry practices within the industry.
Analytical characterization of this compound has been facilitated by advanced techniques such as 19F NMR spectroscopy and X-ray crystallography. These methods have provided crucial insights into its conformational preferences and electronic properties, enabling rational design of derivatives. Notably, the difluoromethyl group's unique electronic effects have been shown to influence both the compound's reactivity and its interactions with biological targets, as evidenced by computational studies published in Physical Chemistry Chemical Physics.
Looking forward, research directions for 4-Bromo-5-chloro-2-(difluoromethyl)-3-fluoropyridine include exploring its potential in PROTAC (Proteolysis Targeting Chimera) technology and as a fluorinated bioisostere in drug design. The compound's ability to serve as a versatile synthetic handle positions it as a valuable asset in addressing current challenges in medicinal chemistry and crop protection. Continued innovation in its applications and synthetic methodologies is expected to drive progress in these fields.
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